molecular formula C13H11BrN2O2S B2376534 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide CAS No. 896680-79-8

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide

Cat. No. B2376534
CAS RN: 896680-79-8
M. Wt: 339.21
InChI Key: PDFCHOVKQYDQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BMT-3 and belongs to the class of thiophene derivatives.

Scientific Research Applications

Conformational Preferences in Arylamides

A study explored the conformational preferences of thiophene-based arylamides, focusing on the effects of intramolecular hydrogen bonding and solvent polarity. The findings have implications for understanding foldamer structures in these compounds (Galan et al., 2013).

Domino Process in Synthesis

Research on the synthesis of 4-Methylene-4H-3,1-benzoxazines, involving a domino process that starts with an aza-Wittig reaction, highlighted the potential of thiophene derivatives in complex organic syntheses (Fresneda et al., 2007).

Regioselective Synthesis

A study described the regioselective synthesis of a thiophene derivative, emphasizing the utility of thiophenes in complex multi-step organic synthesis processes (Bar & Martin, 2021).

Development of Antimycobacterial Agents

Research focused on the development of antimycobacterial carboxamides, showcasing the potential of thiophene derivatives in medicinal chemistry, particularly in the context of tuberculosis treatment (Nallangi et al., 2014).

Application in G Protein-Coupled Receptor Studies

A study developed a tritium-labeled thiophene derivative for studying the GPR35 receptor, highlighting its application in biochemical research and drug discovery (Thimm et al., 2013).

Exploration of EGFR Inhibitors

Research on dianilinopyrimidines as EGFR inhibitors indicated the importance of thiophene derivatives in the development of cancer therapeutics (Yan et al., 2022).

Synthesis of Luminescent Compounds

A study on the microwave-assisted synthesis of biaryl derivatives demonstrated the potential of thiophene derivatives in creating luminescent materials (Novanna et al., 2020).

Mosquito Repellent Development

Carboxamide derivatives were explored as potential mosquito repellents, illustrating the versatility of thiophene derivatives in public health applications (Katritzky et al., 2010).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors influence the compound’s action.

properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFCHOVKQYDQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.